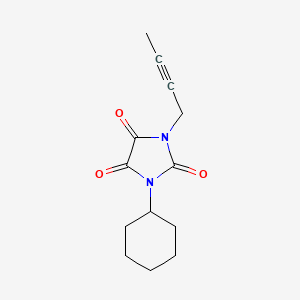![molecular formula C11H15ClN2O2S B7592929 1-Chloro-3-[2-(dimethylsulfamoylamino)cyclopropyl]benzene](/img/structure/B7592929.png)
1-Chloro-3-[2-(dimethylsulfamoylamino)cyclopropyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-[2-(dimethylsulfamoylamino)cyclopropyl]benzene, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular, neurological, and inflammatory disorders.
Mecanismo De Acción
1-Chloro-3-[2-(dimethylsulfamoylamino)cyclopropyl]benzene exerts its pharmacological effects by selectively blocking the adenosine A1 receptor. Adenosine is an endogenous nucleoside that plays a crucial role in various physiological processes, including neurotransmission, cardiovascular function, and immune response. The adenosine A1 receptor is widely expressed in the brain, heart, and immune cells, and its activation leads to various physiological responses, such as vasodilation, inhibition of neurotransmitter release, and suppression of inflammation. By blocking the adenosine A1 receptor, this compound can modulate these physiological responses and exert its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to modulate several biochemical and physiological processes, including neurotransmission, cardiovascular function, and immune response. By blocking the adenosine A1 receptor, this compound can increase the release of neurotransmitters, such as dopamine and acetylcholine, and improve cognitive function. In cardiovascular function, this compound can increase the heart rate and contractility and improve the cardiac output. In immune response, this compound can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and suppress the activation of immune cells, such as macrophages and T cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Chloro-3-[2-(dimethylsulfamoylamino)cyclopropyl]benzene has several advantages and limitations for lab experiments. One of the advantages is its high selectivity for the adenosine A1 receptor, which allows for specific modulation of this receptor without affecting other adenosine receptors. Another advantage is its potency, which allows for effective modulation of the receptor at low concentrations. However, one of the limitations is its low solubility in water, which can limit its use in aqueous solutions. Another limitation is its potential off-target effects, which can affect the interpretation of the experimental results.
Direcciones Futuras
There are several future directions for the research on 1-Chloro-3-[2-(dimethylsulfamoylamino)cyclopropyl]benzene. One direction is to explore its potential therapeutic applications in other diseases, such as cancer and metabolic disorders. Another direction is to develop more potent and selective adenosine A1 receptor antagonists based on the structure of this compound. Additionally, future research can focus on elucidating the mechanism of action of this compound at the molecular level and identifying its downstream signaling pathways. Overall, the research on this compound has significant potential for advancing our understanding of adenosine signaling and developing new therapeutic interventions for various diseases.
Métodos De Síntesis
The synthesis of 1-Chloro-3-[2-(dimethylsulfamoylamino)cyclopropyl]benzene involves the reaction of 1,3-dichlorobenzene with 2-(dimethylsulfamoylamino)cyclopropanecarboxylic acid, followed by cyclization and chlorination. This procedure yields this compound as a white crystalline solid with a melting point of 246-248°C.
Aplicaciones Científicas De Investigación
1-Chloro-3-[2-(dimethylsulfamoylamino)cyclopropyl]benzene has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular, neurological, and inflammatory disorders. In cardiovascular diseases, this compound has been shown to reduce the infarct size in animal models of myocardial ischemia/reperfusion injury. In neurological disorders, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease. In inflammatory disorders, this compound has been shown to reduce the production of pro-inflammatory cytokines in animal models of sepsis.
Propiedades
IUPAC Name |
1-chloro-3-[2-(dimethylsulfamoylamino)cyclopropyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2S/c1-14(2)17(15,16)13-11-7-10(11)8-4-3-5-9(12)6-8/h3-6,10-11,13H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKNOKKBJCLBTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1CC1C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methylsulfonyl-1,3,3a,4,6,7,8,9,9a,9b-decahydropyrrolo[3,4-a]indolizine](/img/structure/B7592846.png)

![N-[2-(1-cyclopropylethyl)pyrazol-3-yl]-2-[2-(1,3-dioxolan-2-yl)piperidin-1-yl]acetamide](/img/structure/B7592866.png)
![N,3-dimethyl-N-(2,2,3,3,3-pentafluoropropyl)imidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B7592887.png)
![1-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B7592889.png)
![N-[(2S)-1-(2-azaspiro[5.5]undec-9-en-2-yl)-3-methyl-1-oxobutan-2-yl]-2-methoxyacetamide](/img/structure/B7592894.png)
![1-[2-(2-Fluoro-5-methylphenoxy)acetyl]imidazolidin-2-one](/img/structure/B7592901.png)
![N-[3-(azepan-1-yl)phenyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7592906.png)
![2,4-dimethyl-N-[(6-methylpyridin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B7592913.png)

![3-Fluoro-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylbenzonitrile](/img/structure/B7592926.png)
![N-(3-ethoxyspiro[3.4]octan-1-yl)-N-methylmethanesulfonamide](/img/structure/B7592928.png)
![N-cyclopropyl-N-[(3,4-dimethylphenyl)methyl]methanesulfonamide](/img/structure/B7592937.png)
![tert-butyl N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-methylcarbamate](/img/structure/B7592944.png)